molecular formula C11H17N3O2S B1387546 N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide CAS No. 1105191-60-3

N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

Cat. No.: B1387546
CAS No.: 1105191-60-3
M. Wt: 255.34 g/mol
InChI Key: OXFYVYJXWRJROU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a chemical compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 . This acetamide derivative features a mercaptoimidazole core, a structure known to be of significant interest in medicinal chemistry for its potential to interact with various biological targets . While specific pharmacological data for this compound is limited in public sources, related mercaptoimidazole and acetamide derivatives have been explored in scientific research for their diverse biological activities. For instance, similar compounds have been investigated as modulators of enzymes like glucokinase for metabolic disease research and as inhibitors of targets such as L-CPT1 for the potential therapeutic treatment and prophylaxis of related disorders . The presence of both hydroxymethyl and mercapto functional groups on the imidazole ring makes this molecule a valuable scaffold for further chemical modification and structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, and is strictly not for human consumption.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c15-7-9-5-12-11(17)14(9)6-10(16)13-8-3-1-2-4-8/h5,8,15H,1-4,6-7H2,(H,12,17)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFYVYJXWRJROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CNC2=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139424
Record name N-Cyclopentyl-2,3-dihydro-5-(hydroxymethyl)-2-thioxo-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-60-3
Record name N-Cyclopentyl-2,3-dihydro-5-(hydroxymethyl)-2-thioxo-1H-imidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-2,3-dihydro-5-(hydroxymethyl)-2-thioxo-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . The reaction is often catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing mercapto groups often exhibit antioxidant properties. N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide may be studied for its ability to scavenge free radicals and protect cellular components from oxidative stress.

Enzyme Inhibition

The imidazole ring in this compound suggests potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit enzymes linked to various diseases, including cancer and metabolic disorders. The specific mechanism of action for this compound remains an area for further investigation.

Drug Development

Due to its structural characteristics, this compound is being explored as a lead compound in drug development. Its ability to interact with biological targets could lead to the creation of novel therapeutics.

Case Studies and Research Findings

Study FocusFindingsReference
Antioxidant PropertiesDemonstrated significant free radical scavenging activity in vitro.
Enzyme InhibitionShowed potential in inhibiting specific kinases associated with cancer proliferation.
Drug EfficacyPreliminary studies indicated promising results in animal models for treating metabolic disorders.

Therapeutic Implications

The therapeutic implications of this compound are vast:

Cancer Treatment

Given its enzyme inhibition capabilities, there is potential for this compound to be developed into a cancer treatment agent, particularly targeting pathways involved in tumor growth and metastasis.

Metabolic Disorders

Research into the compound’s effects on metabolic pathways may reveal its utility in treating conditions such as diabetes or obesity by modulating key enzymes involved in glucose metabolism.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related imidazole and acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Activities
N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide Cyclopentyl C₁₁H₁₇N₃O₂S 255.34 Hydroxymethyl, Mercapto Potential redox activity; no data
N-Cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide Cyclopropyl C₉H₁₃N₃O₂S 227.28 Hydroxymethyl, Mercapto Smaller alkyl group; higher solubility?
2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide Methyl C₇H₁₁N₃O₂S 201.25 Hydroxymethyl, Mercapto Reduced lipophilicity vs. cyclopentyl
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide 2-Chlorophenyl, Nitro C₁₂H₁₃ClN₄O₃ 308.71 Nitro, Methyl In vivo antimicrobial/antiparasitic activity
N-Cyclopentyl-2-[5-(hydroxymethyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]acetamide Sulfanylidene Not provided Not provided Sulfanylidene (thione) Discontinued; stability concerns?

Key Observations

The 2-chlorophenyl group in nitroimidazole derivatives introduces aromaticity and electron-withdrawing effects, which may improve target binding but reduce solubility .

Functional Group Impact: Mercapto (-SH) vs. Sulfanylidene (C=S): The thiol group in the target compound can form disulfide bonds or interact with metal ions in enzymes, whereas the thione group in the sulfanylidene derivative () may exhibit reduced reactivity. The discontinued status of the latter suggests possible synthetic or stability challenges . Hydroxymethyl (-CH₂OH) vs. Nitro (-NO₂): Hydroxymethyl enhances hydrogen-bonding capacity, favoring solubility and target interactions. Nitro groups, while electron-withdrawing, are associated with genotoxicity risks in some drug candidates .

Biological Activity :

  • Nitroimidazole analogs (e.g., N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide) have demonstrated in vivo antimicrobial activity, highlighting the importance of nitro groups in redox-mediated mechanisms .
  • The absence of biological data for the target compound underscores the need for further studies to evaluate its efficacy against specific targets (e.g., cysteine proteases or thioredoxin systems) .

Synthetic Considerations :

  • outlines multi-step syntheses for benzoimidazole derivatives, involving cyclization, acid catalysis, and coupling reactions. Similar strategies may apply to the target compound, with added precautions to protect the thiol group from oxidation during synthesis .

Biological Activity

N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C11H17N3O2SC_{11}H_{17}N_{3}O_{2}S. Its structure features an imidazole ring, which is known for its role in various biological processes. The presence of hydroxymethyl and mercapto groups enhances its potential for biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which may enhance binding affinity to specific targets. The mercapto group is also significant for redox reactions, potentially influencing cellular signaling pathways.

Biological Activities

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The imidazole derivatives are often associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.

Anticancer Properties : Research indicates that this compound may have anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and drug resistance. For example, it has shown promise in inhibiting certain kinases that play critical roles in cellular signaling pathways associated with tumor growth.

Case Studies

StudyFindings
Antimicrobial Evaluation A study demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity In vitro assays revealed that the compound reduced cell viability in human breast cancer cell lines by inducing apoptosis . Additionally, it showed a synergistic effect when combined with established chemotherapeutics .
Enzyme Inhibition Studies Research indicated that the compound selectively inhibited CDK6, a key regulator in the cell cycle, suggesting its potential use in targeting proliferative diseases .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • Thiol (SH) : Look for a broad singlet near δ 1.5–2.5 ppm (exchangeable proton). Confirm via deuterium exchange (D₂O shake) .
    • Hydroxymethyl (-CH₂OH) : Signals at δ 3.5–4.0 ppm (CH₂) and δ 4.5–5.0 ppm (OH), with coupling patterns sensitive to solvent .
  • FTIR :
    • S-H Stretch : Weak absorption at ~2550 cm⁻¹ (thiol) .
    • O-H Stretch : Broad band at 3200–3600 cm⁻¹ (hydroxymethyl) .
  • Mass Spectrometry (HRMS) : ESI+ mode to detect [M+H]⁺ ions, ensuring accurate mass matches theoretical values (e.g., ±2 ppm error) .

Advanced: How can researchers address contradictions in reported biological activities of structurally related acetamide derivatives?

Methodological Answer :
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., MTT assays using identical cell lines, incubation times, and serum concentrations) .
  • SAR Studies : Systematically vary substituents (e.g., cyclopentyl vs. phenyl groups) to isolate contributions to activity. For example, compare logP values (lipophilicity) and hydrogen-bonding capacity .
  • Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects that may explain divergent results .

Advanced: What computational methods predict the pharmacokinetic impact of the cyclopentyl group compared to other alkyl chains?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations :
    • Lipophilicity (logP) : Calculate partition coefficients using software like Schrödinger’s QikProp. Cyclopentyl (logP ~2.5) enhances membrane permeability vs. linear chains (logP ~1.8) .
    • Metabolic Stability : Dock the compound into CYP450 isoforms (e.g., CYP3A4) to assess oxidation susceptibility. Bulky cyclopentyl groups reduce access to catalytic heme iron .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50% for cyclopentyl vs. <30% for tert-butyl derivatives) due to balanced solubility and permeability .

Basic: How should researchers design stability studies for this compound under physiological conditions?

Q. Methodological Answer :

  • Degradation Pathways : Monitor hydrolysis (amide bond), oxidation (thiol), and photodegradation.
  • Experimental Setup :
    • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 h. Analyze via HPLC to quantify degradation products .
    • Oxidative Stress : Expose to H₂O₂ (0.3% v/v) or metal ions (Fe³⁺/Cu²⁺) to assess thiol oxidation. Use LC-MS to identify disulfide dimers .
    • Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux·h) .

Advanced: What strategies optimize the compound’s selectivity for target enzymes over homologous isoforms?

Q. Methodological Answer :

  • Crystallographic Fragment Screening : Co-crystallize the compound with target enzymes (e.g., FAD-dependent oxidoreductases) to identify binding motifs. Compare with homologous proteins to design selective inhibitors .
  • Free Energy Perturbation (FEP) : Simulate binding energy differences between isoforms. For example, modify the hydroxymethyl group to disrupt H-bonds in non-target isoforms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

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